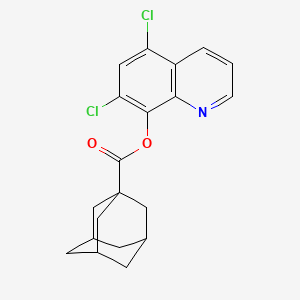![molecular formula C16H15N3O5S B3929696 4-methoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3929696.png)
4-methoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide
Overview
Description
4-methoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide, also known as MNACB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MNACB belongs to the class of carbonothioylamides, which are known for their diverse biological activities.
Mechanism of Action
4-methoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide exerts its biological effects by modulating various signaling pathways. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. This compound has also been shown to inhibit the activity of Akt, a protein kinase that plays a key role in cell survival and proliferation. Furthermore, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates energy metabolism and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of pro-inflammatory cytokines, and activation of AMPK pathway. This compound has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and energy metabolism.
Advantages and Limitations for Lab Experiments
4-methoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide has several advantages for lab experiments, including its synthetic accessibility, stability, and diverse biological activities. However, this compound also has some limitations, including its low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
Future Directions
4-methoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide has several potential future directions for research, including the development of more potent analogs, the investigation of its effects on other signaling pathways, and the evaluation of its efficacy in animal models of various diseases. This compound may also be studied for its potential applications in other fields, such as infectious diseases and metabolic disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields. This compound exhibits diverse biological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects. This compound exerts its biological effects by modulating various signaling pathways, including NF-κB, Akt, and AMPK. This compound has several advantages for lab experiments, but also has some limitations. This compound has several potential future directions for research, which may lead to the development of new therapeutic agents.
Scientific Research Applications
4-methoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. This compound has been shown to exhibit anti-tumor activity in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-methoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c1-23-12-6-3-10(4-7-12)15(20)18-16(25)17-13-8-5-11(19(21)22)9-14(13)24-2/h3-9H,1-2H3,(H2,17,18,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKNOFLTFPAVAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-({[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B3929633.png)
![2-chloro-N-[({2-[(2-chloro-4-nitrophenyl)amino]ethyl}amino)carbonothioyl]benzamide](/img/structure/B3929641.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(phenylthio)propanamide](/img/structure/B3929649.png)

![2-bromo-N-{[(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3929663.png)

![1-{[(4-chlorobenzyl)thio]acetyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B3929673.png)
![5-{[4-(aminosulfonyl)phenyl]amino}-5-oxo-2-propylpentanoic acid](/img/structure/B3929675.png)
![5-{4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3929688.png)
![N-[2-furyl(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide](/img/structure/B3929700.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B3929707.png)
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3929719.png)
